molecular formula C21H23ClN2O2 B4919685 1-(4-chlorobenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide

1-(4-chlorobenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide

Cat. No.: B4919685
M. Wt: 370.9 g/mol
InChI Key: QIUDKGGWMNJMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It has been extensively studied for its potential in the treatment of pain, addiction, and mood disorders.

Mechanism of Action

1-(4-chlorobenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide exerts its effects by binding to and activating the delta-opioid receptor. Activation of this receptor leads to the inhibition of pain signaling and the release of dopamine, which is involved in reward mechanisms. This compound has been shown to be more selective for the delta-opioid receptor than other opioid receptors, which may reduce the risk of side effects associated with other opioids.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorobenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide in lab experiments is its high selectivity for the delta-opioid receptor, which reduces the risk of off-target effects. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on 1-(4-chlorobenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective delta-opioid receptor agonists. Another area of interest is the use of this compound in combination with other drugs for the treatment of pain, addiction, and mood disorders. Finally, there is a need for further research on the long-term effects of this compound on the delta-opioid receptor and its downstream signaling pathways.

Synthesis Methods

The synthesis of 1-(4-chlorobenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide involves several steps, including the reaction of 4-chlorobenzoyl chloride with 2-ethylphenylamine to form 1-(4-chlorobenzoyl)-N-(2-ethylphenyl) piperidine. This intermediate is then reacted with ethyl chloroformate to yield 1-(4-chlorobenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxylic acid ethyl ester. The final step involves the reaction of the ethyl ester with ammonia to form this compound.

Scientific Research Applications

1-(4-chlorobenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective agonist of the delta-opioid receptor, which is involved in pain modulation and reward mechanisms. This compound has been studied for its potential use in the treatment of pain, addiction, and mood disorders.

Properties

IUPAC Name

1-(4-chlorobenzoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-2-15-5-3-4-6-19(15)23-20(25)16-11-13-24(14-12-16)21(26)17-7-9-18(22)10-8-17/h3-10,16H,2,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUDKGGWMNJMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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